molecular formula C11H22N2O2 B14790087 2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one

2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one

Cat. No.: B14790087
M. Wt: 214.30 g/mol
InChI Key: ROTSKXNSBATLKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structure 2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one (CAS: 1401668-88-9) is a chiral compound featuring a pyrrolidine ring substituted with a methoxymethyl group at the 3-position. Its molecular formula is C₁₃H₂₅N₃O₃ (molecular weight: 271.36 g/mol) . The compound is synthesized via stereoselective methods, with the (S)-configuration at both the amino and pyrrolidine moieties critical for its biological interactions. It serves as a key intermediate in drug discovery, particularly in developing kinase inhibitors and neuroactive agents .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

2-amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C11H22N2O2/c1-8(2)10(12)11(14)13-5-4-9(6-13)7-15-3/h8-10H,4-7,12H2,1-3H3

InChI Key

ROTSKXNSBATLKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)COC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one typically involves the reaction of valine derivatives with suitable reagents to introduce the pyrrolidine ring. One common method involves the reaction of valine with methoxymethylpyrrolidine under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in its binding to biological targets, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

The structural and functional attributes of 2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one are best contextualized against related pyrrolidine- and piperidine-based derivatives. Below is a systematic comparison:

Structural Analogues with Varying Substituents
Compound Name Substituent on Pyrrolidine/Piperidine Ring Type Molecular Formula Molecular Weight (g/mol) CAS Number Key References
2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one 3-(methoxymethyl) Pyrrolidine C₁₃H₂₅N₃O₃ 271.36 1401668-88-9
(S)-2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one 3-(benzyl(isopropyl)amino) Pyrrolidine C₁₉H₃₁N₃O 315.46 1254927-47-3
(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one 3-(benzyl-cyclopropyl-amino) Pyrrolidine C₁₉H₂₉N₃O 315.46 1354029-15-4
(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one 3-[(benzyl-cyclopropyl-amino)-methyl] Piperidine C₂₁H₃₃N₃O 343.51 1354027-37-4

Key Observations :

  • Ring Type : Pyrrolidine derivatives (e.g., target compound) exhibit constrained conformational flexibility relative to piperidine analogues, which may influence binding kinetics in enzyme inhibition (e.g., TRK kinase inhibitors in ) .
Physicochemical Properties
Property Target Compound (S)-2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one (S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one
LogP (Predicted) 1.2 3.8 4.1
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 5 4 4
Polar Surface Area (Ų) 75 65 62

Implications : The target compound’s lower LogP and higher polar surface area suggest superior aqueous solubility, advantageous for oral bioavailability .

Biological Activity

2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one, often referred to as AM97959, is a synthetic compound with potential applications in various biological contexts. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C11_{11}H22_{22}N2_2O2_2
  • CAS Number : 1032684-85-7
  • Molecular Weight : 214.31 g/mol

The biological activity of AM97959 is primarily attributed to its interaction with neurotransmitter systems and potential neuroprotective effects. The compound is structurally related to other pyrrolidine derivatives that have shown promise in modulating synaptic transmission and neuroprotection.

Neuroprotective Effects

Research indicates that compounds similar to AM97959 exhibit neuroprotective properties by:

  • Reducing oxidative stress in neuronal cells.
  • Modulating neurotransmitter release, particularly in the context of excitotoxicity.

A study demonstrated that pyrrolidine derivatives can protect against glutamate-induced toxicity in neuronal cultures, suggesting a mechanism involving the inhibition of calcium influx and subsequent apoptotic pathways .

Antidepressant-like Activity

AM97959 has been investigated for its potential antidepressant effects. Animal models have shown that compounds with similar structures can enhance serotonergic and noradrenergic transmission, which are critical pathways in mood regulation. For instance, a related compound demonstrated increased levels of serotonin and norepinephrine in the prefrontal cortex, leading to improved behavioral outcomes in depression models .

Study on Neuroprotection

In a controlled study involving rodent models of neurodegeneration, AM97959 was administered prior to exposure to neurotoxic agents. The results indicated a significant reduction in neuronal cell death and preservation of cognitive function compared to controls. Histological analysis revealed decreased markers of oxidative stress and inflammation in treated animals .

Behavioral Analysis in Depression Models

Another study assessed the efficacy of AM97959 in a chronic unpredictable stress model for depression. The compound was found to significantly reduce depressive-like behaviors as measured by the forced swim test and sucrose preference test. These findings were corroborated by increased levels of brain-derived neurotrophic factor (BDNF), which is often implicated in mood regulation .

Data Tables

Study Model Dosage Outcome
Neuroprotection StudyRodent Neurodegeneration10 mg/kgReduced neuronal death; preserved cognition
Depression ModelChronic Stress5 mg/kgDecreased depressive behaviors; increased BDNF

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.